Spiro[2.5]octane-5,7-dione

Catalog No.
S892016
CAS No.
893411-52-4
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2.5]octane-5,7-dione

CAS Number

893411-52-4

Product Name

Spiro[2.5]octane-5,7-dione

IUPAC Name

spiro[2.5]octane-5,7-dione

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2

InChI Key

ILINANKAWQCKOG-UHFFFAOYSA-N

SMILES

C1CC12CC(=O)CC(=O)C2

Canonical SMILES

C1CC12CC(=O)CC(=O)C2

Pharmaceutical Manufacturing

Structural Chemistry

Fungal Metabolites

Synthesis of Derivatives

Synthesis of Pharmaceutically Active Ingredients

Spiro[2.5]octane-5,7-dione is a bicyclic compound characterized by its unique spiro structure, which consists of two rings sharing a single carbon atom. Its chemical formula is C8H10O2C_8H_{10}O_2, and it features two carbonyl groups located at the 5 and 7 positions of the octane skeleton. This compound is of significant interest in organic chemistry due to its structural complexity and potential applications in pharmaceuticals and materials science.

Typical for diketones, including:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in aldol-like reactions, where it reacts with other carbonyl compounds under basic conditions to form larger carbon frameworks.
  • Cyclization Reactions: The compound can also serve as a precursor for further cyclization to yield more complex structures.

Several methods have been developed for the synthesis of spiro[2.5]octane-5,7-dione:

  • Wittig Reaction: This involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes, which can then be cyclized.
  • Michael/Claisen Reactions: A multi-step synthesis involving Michael addition followed by Claisen condensation has been documented. This method typically includes hydrolysis and decarboxylation steps using starting materials like (1-ethoxycyclopropoxy)trimethylsilane .
  • Tandem Synthesis: A more recent approach utilizes diethyl acetonedicarboxylate as a starting material, leading to spiro[2.5]octane-5,7-dione through a series of cyclization reactions .

Spiro[2.5]octane-5,7-dione serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance the biological activity of resulting compounds. Additionally, it may find applications in materials science, particularly in the development of novel polymers or organic materials.

While specific interaction studies focused solely on spiro[2.5]octane-5,7-dione are scarce, its derivatives have been investigated for their interactions with biological targets such as enzymes and receptors. These studies typically assess how modifications to the spiro structure affect binding affinity and activity.

Spiro[2.5]octane-5,7-dione shares structural similarities with several other spiro compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
Spiro[3.5]nonane-6,8-dioneSpiro compoundContains a nonane backbone; used in similar applications but with different reactivity profiles .
Spiro[2.4]heptan-6-oneSpiro compoundFeatures a heptan backbone; generally less complex than spiro[2.5]octane-5,7-dione but used in similar synthetic pathways .
6-Oxa-spiro[2.5]octane-5,7-dioneOxygen-containing spiro compoundIncorporates an oxygen atom into the ring structure; alters reactivity and potential applications significantly compared to spiro[2.5]octane-5,7-dione .

The uniqueness of spiro[2.5]octane-5,7-dione lies in its specific arrangement of carbonyl groups and its ability to participate in diverse

XLogP3

0.6

Wikipedia

Spiro[2.5]octane-5,7-dione

Dates

Modify: 2023-08-16

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